molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0

Isosorbide-13C6 2-Nitrate

Cat. No.: B602657
CAS No.: 1391051-97-0
M. Wt: 197.09
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isosorbide-13C6 2-Nitrate involves the nitration of Isosorbide, a process that introduces nitrate groups into the molecule. This is typically achieved using nitric acid or other nitrating agents under controlled conditions to ensure the selective formation of the desired nitrate ester . The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as chloroform or ethyl acetate to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Isosorbide is treated with nitrating agents under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isosorbide-13C6 2-Nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield Isosorbide, while oxidation can produce various oxidized derivatives .

Mechanism of Action

Isosorbide-13C6 2-Nitrate exerts its effects by releasing nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle. This relaxation results in the dilation of peripheral arteries and veins, reducing the workload on the heart and alleviating angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosorbide-13C6 2-Nitrate is unique due to its labeled carbon atoms, which make it particularly useful in research settings for tracing metabolic pathways and studying enzyme interactions. This isotopic labeling provides a distinct advantage over its unlabeled counterparts in various analytical applications .

Properties

CAS No.

1391051-97-0

Molecular Formula

[13C]6H9NO6

Molecular Weight

197.09

Purity

95% by HPLC; 98% atom 13C

Related CAS

87-33-2 (unlabelled)

Synonyms

1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate;  6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6;  1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate;  Isosorbide-13C6 2-Mononitrate; 

tag

Isosorbide Impurities

Origin of Product

United States

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